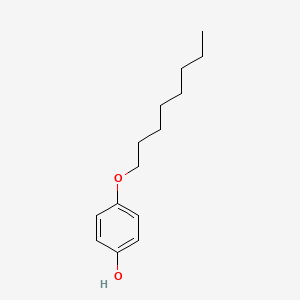

4-(Octyloxy)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-octoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUPPHPJRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063190 | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-50-5 | |

| Record name | 4-(Octyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003780505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(octyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Octyloxy Phenol and Its Analogues

Direct Synthesis Approaches to 4-(Octyloxy)phenol

Alkylation Reactions for Octyloxy Group Introduction

The most prevalent and well-documented method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.comdoubtnut.com This classical organic reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of this compound synthesis, this translates to the reaction of hydroquinone (B1673460) with an octyl halide, such as 1-bromooctane (B94149) or octyl chloride, in the presence of a base. smolecule.commdpi.com

The reaction mechanism commences with the deprotonation of one of the hydroxyl groups of hydroquinone by a base, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the octyl halide, displacing the halide and forming the ether linkage. Common bases employed for this transformation include potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being favored as they enhance the nucleophilicity of the phenoxide and solubilize the reactants.

The reaction conditions are typically optimized to favor monosubstitution over disubstitution, yielding this compound as the major product. This can be achieved by carefully controlling the stoichiometry of the reactants, often using a slight excess of hydroquinone relative to the octyl halide. mdpi.com Reaction temperatures generally range from 80 to 120 °C, with reaction times varying from a few hours to overnight. researchgate.net

An alternative approach involves the alkylation of hydroquinone with aliphatic alcohols in the presence of an acid catalyst, such as concentrated phosphoric acid. vestnik-vsuet.ru This method, however, may lead to a mixture of products and require more stringent purification steps.

Table 1: Key Reagents and Conditions for Williamson Ether Synthesis of this compound

| Parameter | Typical Condition | Effect on Reaction | Reference |

| Starting Material | Hydroquinone | Phenolic precursor | mdpi.com |

| Alkylating Agent | 1-Bromooctane, Octyl chloride | Introduces the octyl group | smolecule.com |

| Base | Potassium carbonate (K2CO3), Potassium hydroxide (KOH) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide | |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Enhances nucleophilicity and solubility of reactants | |

| Temperature | 80–120 °C | Increases the rate of reaction | researchgate.net |

| Stoichiometry | Slight excess of hydroquinone | Favors monosubstitution | mdpi.com |

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of this compound is controlling the regioselectivity to prevent the formation of the disubstituted byproduct, 1,4-bis(octyloxy)benzene (B1363547), and the unreacted starting material, hydroquinone. Achieving high regioselectivity for the desired mono-octyl ether is paramount for ensuring the purity of the final product and simplifying downstream purification processes.

The primary strategy for controlling regioselectivity in the Williamson ether synthesis is the careful management of the molar ratio of the reactants. By using hydroquinone in slight excess compared to the octylating agent, the statistical probability of the dialkylation of a single hydroquinone molecule is reduced. mdpi.com

Furthermore, the choice of reaction conditions, including the base and solvent system, can influence the product distribution. For instance, the use of a milder base or a less polar solvent might slow down the reaction rate, allowing for better control over the extent of alkylation. Phase-transfer catalysis has also been explored as a method to achieve selective monoalkylation of hydroquinones. researchgate.net

In cases where a mixture of mono- and di-alkylated products is formed, purification is typically achieved through techniques such as column chromatography or recrystallization. The significant difference in polarity between this compound (containing a free hydroxyl group) and 1,4-bis(octyloxy)benzene (a non-polar diether) facilitates their separation.

Functional Group Transformations and Derivatization from this compound

The presence of a reactive phenolic hydroxyl group and an aromatic ring in this compound allows for a wide array of functional group transformations and derivatization strategies. These modifications are instrumental in tailoring the molecule's properties for specific applications, such as liquid crystals, polymers, and biologically active compounds.

Etherification and Esterification Reactions on the Phenolic Moiety

The phenolic hydroxyl group of this compound is a prime site for further functionalization through etherification and esterification reactions.

Etherification can be achieved by reacting this compound with another alkyl halide in the presence of a base, following the principles of the Williamson ether synthesis. This allows for the introduction of a second, different alkyl or functionalized chain, leading to the formation of unsymmetrical di-ethers. rsc.org

Esterification of the phenolic hydroxyl group is another common transformation. While direct esterification with carboxylic acids is generally slow for phenols, the reaction proceeds more efficiently with more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org For instance, the reaction of this compound with an acyl chloride in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP) yields the corresponding phenyl ester. rsc.orgrsc.org Steglich esterification, utilizing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), is also an effective method for forming esters at room temperature. These ester derivatives are of significant interest in the field of liquid crystals and other materials. uomisan.edu.iqekb.egekb.eg

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Alkyl halide, Base | Unsymmetrical Diether | rsc.org |

| Esterification | Acyl chloride, Base | Phenyl Ester | libretexts.orgrsc.org |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Phenyl Ester | rsc.org |

Introduction of Sulfur-Containing Functional Groups (e.g., Thiols)

The introduction of sulfur-containing functional groups onto the this compound scaffold can impart unique electronic and coordination properties to the molecule. While direct introduction of a thiol group onto the aromatic ring can be challenging, multi-step synthetic sequences are often employed.

One approach involves the electrophilic substitution of the aromatic ring, for example, through sulfonation followed by reduction to the corresponding thiol. However, a more common strategy involves the synthesis of sulfur-containing precursors that are then used to build the final molecule. For instance, sulfur-containing phenol derivatives can be prepared through various methods, which can then be used in coupling reactions. google.comgoogle.com The synthesis of thiazole (B1198619) derivatives often involves a multi-step process where a sulfur-containing heterocyclic core is constructed. ajol.info

Formation of Azo and Imine Derivatives

The aromatic ring of this compound and its amine analogue, 4-(octyloxy)aniline, are excellent precursors for the synthesis of azo and imine derivatives, which are classes of compounds known for their rich photophysical and liquid crystalline properties.

Azo derivatives are typically synthesized through a diazo coupling reaction. This involves the diazotization of an aromatic amine, such as 4-(octyloxy)aniline, using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, which can be this compound itself or another phenol or aniline (B41778) derivative. rsc.orguomisan.edu.iq The resulting azo compounds contain the characteristic -N=N- linkage and often exhibit intense color and photoresponsive behavior. mdpi.com

Imine derivatives , also known as Schiff bases, are formed by the condensation reaction between an aldehyde or ketone and a primary amine. For example, 4-(octyloxy)aniline can be reacted with an aromatic aldehyde to form an imine. researchgate.netresearchgate.net Similarly, aldehydes derived from this compound can be condensed with various amines. mdpi.com These imine linkages are often integral to the structure of liquid crystals and other functional organic materials. acs.org

Table 3: Synthesis of Azo and Imine Derivatives

| Derivative Type | Key Reaction | Precursors | Characteristic Linkage | Reference |

| Azo | Diazo Coupling | 4-(Octyloxy)aniline, Phenols/Anilines | -N=N- | rsc.orguomisan.edu.iqmdpi.com |

| Imine (Schiff Base) | Condensation | 4-(Octyloxy)aniline/aldehyde, Aldehyde/Amine | -C=N- | mdpi.comresearchgate.netresearchgate.netacs.org |

Elaboration into Benzoate (B1203000) and Chromene Derivatives

The phenolic hydroxyl group of this compound serves as a versatile handle for esterification and cyclization reactions, enabling its elaboration into various derivatives, notably benzoates and chromenes. These transformations are pivotal for tuning the molecule's properties for applications in materials science and medicinal chemistry.

Benzoate Derivatives: The synthesis of benzoate esters from this compound is typically achieved through standard esterification protocols. One common method involves the reaction of this compound with a substituted benzoic acid derivative in the presence of a coupling agent. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is frequently employed. acgpubs.org This method proceeds under mild, room-temperature conditions in a solvent like dichloromethane (B109758). acgpubs.orgnih.gov

An alternative is the Schotten-Baumann reaction, where this compound is treated with a benzoyl chloride in the presence of a base. Another approach is Fischer esterification, which involves heating the phenol and carboxylic acid with a strong acid catalyst, though this is less common for phenols. These methods allow for the introduction of a wide array of functional groups onto the benzoate moiety, thereby modifying the electronic and liquid crystalline properties of the resulting molecule. For example, researchers have synthesized a series of 4-((1H-tetrazol-5-yl)diazenyl)-2-(alkyl)-phenyl-4-(octyloxy)benzoates by reacting the corresponding azophenols with 4-(octyloxy)benzoic acid. ekb.eg

Chromene Derivatives: Chromenes, particularly those based on the coumarin (B35378) (2H-chromen-2-one) scaffold, are accessible from this compound. The synthesis of 4-(octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate has been reported via the condensation of this compound with 2-oxo-2H-chromene-3-carboxylic acid. nih.govresearchgate.net The reaction is facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dry dichloromethane at room temperature. nih.govresearchgate.net Similarly, various phenylcoumarin-3-carboxylates have been synthesized by reacting 4-(alkoxy)phenols with coumarin-3-carboxylic acids using EDCI/DMAP as the coupling system. acgpubs.org Multi-component reactions also offer a pathway to complex chromene structures. For instance, dihydropyrano[3,2-c]chromene derivatives can be synthesized in a one-pot, three-component condensation of an aldehyde, malononitrile, and a 4-hydroxycoumarin, a reaction in which a substituted 4-(octyloxy)benzaldehyde could potentially serve as the aldehyde component. orgchemres.orgacgpubs.org

Incorporation of 4-(Octyloxy)phenyl Moieties into Complex Molecular Architectures

The 4-(octyloxy)phenyl group is a valuable building block for constructing larger, functional macromolecules such as dendrimers, polymers, and macrocycles. Its long, flexible octyloxy chain often imparts desirable properties like enhanced solubility and the ability to self-assemble, making it a frequent choice in materials science.

Synthesis of Dendrimers and Polymeric Structures

Polymeric Structures: The 4-(octyloxy)phenyl moiety is frequently integrated into conjugated polymers designed for organic electronics, such as polymer solar cells (PSCs) and organic field-effect transistors (OFETs). These polymers often feature a donor-acceptor (D-A) architecture to tune their optical and electronic properties. The 4-(octyloxy)phenyl group is typically attached to the acceptor unit, such as a quinoxaline (B1680401) derivative, to enhance solubility and influence film morphology.

The synthesis of these polymers is commonly achieved through metal-catalyzed cross-coupling reactions like Stille or Suzuki polymerization. researchgate.netrsc.org For example, a series of quinoxaline-based copolymers have been synthesized by reacting a dibromo-quinoxaline monomer bearing two 4-(octyloxy)phenyl substituents with various distannylated donor monomers. rsc.org These polymerizations are typically carried out using a palladium catalyst system, such as Pd2(dba)3/P(o-tol)3, in a high-boiling solvent like toluene. rsc.org The inclusion of the 4-(octyloxy)phenyl side chains is crucial for ensuring the processability of the final polymer, allowing it to be cast into thin films from solution for device fabrication. researchgate.netrsc.org

Construction of Triazine-Based Compounds

The nucleophilicity of the oxygen in this compound and the nitrogen in its aniline analogue allows for straightforward incorporation into 1,3,5-triazine (B166579) frameworks. The most common precursor for this synthesis is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which features three reactive chlorine atoms that can be sequentially substituted in nucleophilic aromatic substitution (SNAr) reactions.

The reaction conditions can be controlled to achieve mono-, di-, or tri-substitution on the triazine ring. For instance, the synthesis of 2-(2-hydroxy-4-octyloxy)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine involves the reaction of a dichlorotriazine precursor with the corresponding phenol. google.com The synthesis of fully substituted, star-shaped molecules like 2,4,6-tris(4-(octyloxy)phenoxy)-1,3,5-triazine can be achieved by reacting three equivalents of this compound with cyanuric chloride, often in the presence of a base (e.g., K2CO3 or NaOH) to deprotonate the phenol and a Lewis acid catalyst. google.comresearchgate.net As mentioned in the previous section, 4-(n-octyloxy)aniline is also a key building block for melamine-based dendrimers, where the amino group displaces the chlorides on the cyanuric chloride core. beilstein-journals.orgresearchgate.net The stepwise nature of the substitution allows for the construction of both symmetrical and unsymmetrical triazine derivatives.

Formation of Phthalonitrile (B49051) and Metallophthalocyaninate Derivatives

The 4-(octyloxy)phenyl unit can be incorporated into phthalocyanine (B1677752) macrocycles, a class of compounds known for their intense color, thermal stability, and utility as photosensitizers and chemical sensors. The synthesis begins with the preparation of a substituted phthalonitrile precursor.

Typically, a catechol or hydroquinone derivative is used as a starting point. A nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile (B195368) and this compound in the presence of a base like K2CO3 in a polar aprotic solvent (e.g., DMF) yields a 4-(4-(octyloxy)phenoxy)phthalonitrile. The nitro group can then be reduced if necessary, or the phthalonitrile derivative is used directly in the next step.

The final macrocycle is formed via the cyclotetramerization of the phthalonitrile derivative. researchgate.net This reaction is typically carried out by heating the phthalonitrile precursor at high temperatures (e.g., >150 °C) in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE) or in the presence of a strong organic base such as 1,8-diazabicycloundec-7-ene (DBU). To synthesize metallophthalocyanines, a metal salt (e.g., Zn(OAc)2, CoCl2, CuCl2) is included in the reaction mixture, which templates the formation of the macrocycle around the central metal ion. researchgate.net The peripheral octyloxy chains enhance the solubility of the resulting phthalocyanine complex, which is often otherwise intractable.

Multi-Component Reactions and Coupling Strategies (e.g., Horner-Wadsworth-Emmons, McMurry Coupling)

The aldehyde derivative of this compound, 4-(octyloxy)benzaldehyde, is a key intermediate that enables access to a variety of complex structures through powerful carbon-carbon bond-forming reactions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method to synthesize alkenes with high (E)-stereoselectivity. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. alfa-chemistry.com In the context of this compound, 4-(octyloxy)benzaldehyde serves as the aldehyde component. For example, the synthesis of 4-[(1E, 3E, 5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol was achieved via a double HWE reaction. sci-hub.se In this process, two different aldehydes, 4-(octyloxy)benzaldehyde and a protected dihydroxybenzaldehyde, were reacted with (E)-tetraethyl but-2-ene-1,4-diyldiphosphonate in the presence of a strong base like potassium tert-butoxide (t-BuOK) in THF. sci-hub.se This reaction builds the conjugated hexatriene bridge between the two aromatic rings.

McMurry Coupling: The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, using a low-valent titanium reagent. wikipedia.orgalfa-chemistry.com This reaction is particularly effective for synthesizing sterically hindered and symmetrical alkenes. The active titanium species is typically generated in situ by reducing TiCl3 or TiCl4 with a reducing agent like a zinc-copper couple, lithium, or potassium. thieme-connect.dethieme-connect.de The McMurry reaction has been used as an alternative route to synthesize the same 4-[(1E, 3E, 5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol mentioned above. sci-hub.se In this case, the cross-coupling was performed between 4-(octyloxy)cinnamaldehyde and a protected 3,4-dihydroxycinnamaldehyde using a low-valent titanium reagent prepared from zinc powder and TiCl4. sci-hub.se

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The synthesis of dihydropyrano[3,2-c]chromenes from 4-hydroxycoumarin, malononitrile, and various aldehydes is a well-established three-component reaction. orgchemres.org By using 4-(octyloxy)benzaldehyde as the aldehyde component, this MCR provides a convergent and atom-economical route to complex heterocyclic systems bearing the 4-(octyloxy)phenyl moiety.

Advanced Spectroscopic Characterization Techniques in Synthetic Verification

The structural verification of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for unambiguous confirmation of the synthesized molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the structure of organic molecules.

1H NMR: In the 1H NMR spectrum of this compound derivatives, characteristic signals confirm the presence of the 4-(octyloxy)phenyl moiety. The aromatic protons on the substituted ring typically appear as two doublets in the range of 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the octyloxy chain (–O–CH2 –) adjacent to the phenolic oxygen resonate as a triplet around 4.0 ppm. tandfonline.com The remaining methylene groups of the alkyl chain appear as a complex multiplet between 1.2-1.8 ppm, while the terminal methyl group (–CH3) shows a triplet near 0.9 ppm. tandfonline.com The phenolic proton (–OH) itself gives a broad or sharp singlet, with a chemical shift that can vary widely (typically 4-12 ppm) depending on the solvent and concentration. orgchemboulder.com

13C NMR: The 13C NMR spectrum provides information on the carbon framework. Key signals include those for the ipso-carbon attached to the oxygen (around 158 ppm), the other aromatic carbons (114-130 ppm), the benzylic ether carbon (–O–C H2–) at approximately 68 ppm, and the aliphatic carbons of the octyl chain between 14-32 ppm. sci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, key vibrational bands include:

A broad O–H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3500 cm-1. tandfonline.com This band is absent in derivatives where the hydroxyl group has reacted.

C–H stretching vibrations for the aromatic ring (above 3000 cm-1) and the aliphatic octyl chain (2850-2960 cm-1). tandfonline.com

Aromatic C=C stretching bands around 1500-1600 cm-1. tandfonline.com

A strong C–O stretching band for the aryl-alkyl ether linkage, typically found around 1250 cm-1. tandfonline.com In specific derivatives, other characteristic peaks will appear, such as a strong C=O stretching band for benzoate esters (around 1730 cm-1) or C≡N stretching for phthalonitriles (around 2230 cm-1). vanderbilt.edu

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy, often to within a few parts per million. sci-hub.se

The combination of these techniques—NMR for the detailed connectivity of atoms, IR for functional group identification, and MS for molecular weight and formula confirmation—is essential for the rigorous characterization and synthetic verification of any new compound derived from this compound. beilstein-journals.orgontosight.airesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals that correspond to each unique proton environment in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a set of doublets around 6.7-6.8 ppm. ntu.edu.sg The para-substitution pattern of the benzene ring results in two chemically equivalent pairs of protons, leading to this characteristic A₂B₂ splitting pattern. ntu.edu.sg

A singlet, often broad, corresponding to the phenolic hydroxyl (-OH) proton can be observed; its chemical shift is variable and in one instance was recorded at 4.50 ppm. ntu.edu.sg The protons of the octyloxy chain are also clearly resolved. The two protons on the carbon adjacent to the ether oxygen (-O-CH₂-) typically appear as a triplet at approximately 3.89 ppm due to coupling with the adjacent methylene group. ntu.edu.sg The other methylene groups of the alkyl chain produce a complex multiplet in the region of 1.25-1.77 ppm. ntu.edu.sg Finally, the terminal methyl (-CH₃) group of the octyl chain gives rise to a characteristic triplet at around 0.88 ppm. ntu.edu.sg

Table 1:ntu.edu.sg| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.78 | d, J = 9.2 Hz | 2 x Aromatic CH (ortho to -OH) |

| 6.74 | d, J = 9.2 Hz | 2 x Aromatic CH (ortho to -OC₈H₁₇) |

| 4.50 | s | Phenolic OH |

| 3.89 | t, J = 6.6 Hz | -O-CH₂ -C₇H₁₅ |

| 1.72-1.77 | m | -O-CH₂-CH₂ -C₆H₁₃ |

| 1.25-1.46 | m | -(CH₂)₅-CH₃ |

| 0.88 | t, J = 7.1 Hz | -CH₃ |

d = doublet, t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, providing confirmation of the carbon framework. For a derivative, 2,6-dinitro-4-(octyloxy)phenol, the carbon attached to the ether oxygen (C-O) in the octyloxy chain resonates at approximately 69.7 ppm. ntu.edu.sg The carbons of the alkyl chain appear in the upfield region of the spectrum, typically between 14.1 and 31.7 ppm, with the terminal methyl carbon appearing at the highest field (14.1 ppm). ntu.edu.sg The aromatic carbons exhibit signals in the downfield region, and their specific shifts are influenced by the electronic effects of the hydroxyl and octyloxy substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the phenolic hydroxyl group, the ether linkage, the aromatic ring, and the alkyl chain.

A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring typically appear as sharp peaks just above 3000 cm⁻¹, while the C-H stretching vibrations of the octyl chain's methylene and methyl groups are observed just below 3000 cm⁻¹.

The spectrum also shows strong absorptions corresponding to the C-O stretching vibrations. The aryl ether C-O stretch and the phenolic C-O stretch are expected in the 1200-1250 cm⁻¹ and 1175-1225 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ range, providing further evidence for the benzene ring.

Table 2:| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch (broad) | Phenol (-OH) |

| 3010-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1250 | C-O Stretch | Aryl Ether |

| 1175-1225 | C-O Stretch | Phenol |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₂₂O₂, which corresponds to a monoisotopic mass of approximately 222.16 g/mol . nih.govepa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 222. A common fragmentation pathway for alkyl aryl ethers is the cleavage of the alkyl chain. A significant fragment ion would likely be observed at m/z 110, corresponding to the loss of the octyl group (C₈H₁₇•) via cleavage of the C-O ether bond, resulting in a hydroxy-phenoxy radical cation, or cleavage of the O-alkyl bond to form a hydroquinone cation. This [M-112]⁺ fragment is often a base peak in the spectra of similar compounds. Another characteristic fragmentation is the benzylic cleavage, which in this case would lead to a fragment at m/z 109, representing the dihydroxybenzene ion [HO-C₆H₄-O]⁺. In a mass spectrum using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be detected at m/z 223.17. ntu.edu.sg

Table 3:| m/z Value | Ion | Description |

|---|---|---|

| 222.16 | [M]⁺ | Molecular Ion |

| 223.17 | [M+H]⁺ | Protonated Molecule (ESI) |

| 110 | [M-C₈H₁₆]⁺˙ | Loss of octene via McLafferty rearrangement |

| 109 | [M-C₈H₁₇]⁺ | Cleavage of the O-alkyl bond |

Environmental Behavior and Ecological Research of 4 Octyloxy Phenol

Environmental Occurrence and Distribution in Various Matrices

Specific data on the measured concentrations of 4-(Octyloxy)phenol in environmental compartments such as water, soil, or sediment are not widely available in published literature. However, the environmental presence of structurally related long-chain alkylphenols, like nonylphenol and 4-tert-octylphenol (B29142), is well-documented. service.gov.ukresearchgate.net These related compounds are often detected in riverine environments and sediments, particularly those impacted by wastewater treatment plant effluents. researchgate.net Given its use in chemical synthesis, any potential release of this compound would likely lead to its partitioning between water and organic-rich matrices like sediment and sludge, a behavior governed by its physicochemical properties. cymitquimica.com The lack of specific monitoring data highlights a gap in the complete environmental profile of this compound.

Biodegradation Pathways and Microbial Degradation Studies

The microbial breakdown of this compound has been a key focus of research. Studies have identified specific bacteria capable of utilizing this compound and have elucidated the metabolic pathway involved.

A pivotal finding is the ability of the bacterial strain Sphingobium xenophagum Bayram to use 4-n-octyloxyphenol as a source of carbon and energy, leading to its complete transformation over approximately two weeks in laboratory settings. nih.govnih.gov This degradation is also performed by the related Sphingomonas sp. strain TTNP3. mdpi.com

The degradation proceeds via a type I ipso-substitution mechanism . mdpi.com This pathway involves an initial hydroxylation of the phenol (B47542) ring at the "ipso" carbon—the carbon atom to which the octyloxy group is attached. researchgate.netnih.govsnf.ch This step is catalyzed by a specialized flavin monooxygenase enzyme, encoded by the opdA gene. mdpi.com The resulting intermediate, a 4-alkoxy-4-hydroxy-cyclohexadienone (a quinol), is unstable. researchgate.netsnf.ch The subsequent cleavage of the ether bond releases the alkyl side chain, yielding two primary transformation products: hydroquinone (B1673460) and 1-octanol . nih.govsnf.ch

This ipso-substitution pathway is a crucial mechanism for the environmental breakdown of various alkylphenols and alkoxyphenols by specialized microorganisms. snf.ch

Table 1: Microbial Degradation of 4-(n-Octyloxy)phenol

| Microorganism | Key Enzyme/Pathway | Finding | Reference(s) |

| Sphingobium xenophagum Bayram | ipso-substitution | Promotes growth and complete transformation of the compound. | service.gov.uknih.govsnf.ch |

| Sphingomonas sp. TTNP3 | Flavin monooxygenase (opdA homolog) | Capable of degrading this compound via ipso-substitution. | mdpi.com |

Persistence in Aquatic and Terrestrial Environments

Quantitative data on the persistence of this compound, such as its environmental half-life (DT50) in aquatic and terrestrial systems, is limited. However, its susceptibility to microbial degradation suggests it is not indefinitely persistent under favorable aerobic conditions. nih.govnih.gov The rate of degradation would be highly dependent on environmental factors, including the presence of adapted microbial communities like Sphingobium xenophagum, temperature, and oxygen availability. mdpi.com

In contrast, related alkylphenols are known to be more recalcitrant in anaerobic environments, such as deep sediments, where degradation slows significantly. researchgate.net While specific data is absent, the chemical structure of this compound, particularly its long alkyl chain, suggests that it would have low volatility and a tendency to adsorb to soil and sediment, potentially increasing its persistence in these compartments. cymitquimica.com

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

The potential for a chemical to bioaccumulate in organisms is often predicted by its octanol-water partition coefficient (log Kₒw). A high log Kₒw value indicates greater lipid solubility (lipophilicity) and a higher tendency to accumulate in the fatty tissues of organisms.

This compound has a computed XLogP3 value of 5.1 , indicating it is a highly lipophilic compound. nih.gov This suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. While measured bioconcentration factor (BCF) or bioaccumulation factor (BAF) values for this compound are not available in scientific literature, the log Kₒw value for the related compound 4-tert-octylphenol (4.12) has been linked to measured BCF values of several hundred in fish. service.gov.uk Based on its higher log Kₒw, the bioaccumulation potential for this compound could be comparable or greater.

There is currently no specific research available on the trophic transfer or biomagnification of this compound through the food chain. researchgate.net Further studies are needed to determine if this compound accumulates to higher concentrations at successive trophic levels.

Table 2: Physicochemical Properties Relevant to Environmental Fate

| Property | Value | Implication | Reference(s) |

| Molecular Formula | C₁₄H₂₂O₂ | - | cymitquimica.comfishersci.dk |

| Molecular Weight | 222.33 g/mol | - | nih.gov |

| Log Kₒw (XLogP3) | 5.1 | High potential for bioaccumulation and adsorption to soil/sediment. | nih.gov |

| Water Solubility | Limited | Tends to partition out of water and into organic matrices. | cymitquimica.com |

Ecotoxicological Assessment in Model Organisms

Specific ecotoxicological data for this compound, such as median lethal concentration (LC50) or median effective concentration (EC50) values for standard aquatic model organisms (fish, crustaceans, algae), are not available in the reviewed scientific literature. researchgate.net Safety data sheets for the compound consistently report "no data available" for ecotoxicity endpoints. chemicalbook.in

Phenolic compounds as a class are known to be toxic to aquatic life, with toxicity often increasing with the length of the alkyl chain. fishersci.dkresearchgate.net For instance, the related compounds nonylphenol (NP) and octylphenol (B599344) (OP) are acutely toxic to fish, invertebrates, and algae at concentrations in the microgram to low milligram per liter range. researchgate.net Given its structural similarities, it is plausible that this compound would exhibit toxicity to aquatic organisms, but dedicated testing is required to establish a quantitative toxicological profile.

Analysis of Environmental Transformation Products

Research into the biodegradation of this compound has clearly identified its primary transformation products under the action of Sphingobium xenophagum Bayram. nih.govnih.gov As a direct result of the ipso-substitution metabolic pathway, the parent compound is cleaved into two smaller molecules:

Hydroquinone (Benzene-1,4-diol): This is the remaining aromatic ring portion of the molecule after the ether bond is broken. nih.govsnf.ch Hydroquinone itself is a well-known chemical that is susceptible to further microbial degradation. researchgate.net

1-Octanol: This eight-carbon alcohol is the released side chain. nih.gov

The formation of these products has been confirmed in laboratory studies. nih.govnih.gov The identification of these specific metabolites is critical, as the environmental risk of a contaminant is the sum of the parent compound and its various transformation products, which may have different toxicity and persistence profiles.

Applications in Advanced Materials and Nanotechnology Research

Integration as Ultraviolet Absorbers and Photostabilizers

The structure of 4-(Octyloxy)phenol, containing a phenolic hydroxyl group, makes it a precursor for compounds that can absorb ultraviolet (UV) radiation. This capability is critical for protecting materials and formulations from the degrading effects of sunlight.

In the field of polymer science, additives are essential to prevent the photodegradation that occurs when materials are exposed to sunlight, which can lead to discoloration, cracking, and loss of mechanical strength. bdmaee.net UV absorbers function by absorbing harmful UV radiation and dissipating the energy as harmless heat, often through an intramolecular proton transfer mechanism. bdmaee.netgreenchemicals.eu

While this compound itself possesses UV-absorbing properties due to its phenolic structure, it is more commonly employed as an intermediate in the synthesis of more potent and durable UV absorbers. greenchemicals.eu These derivatives are incorporated into polymer matrices and coatings to enhance their longevity and performance. The long octyloxy chain improves the solubility and compatibility of these absorbers within the polymer matrix, reducing the likelihood of migration or "blooming" to the surface.

Key classes of UV absorbers synthesized from precursors like this compound include:

Benzophenones : Derivatives such as 2-Hydroxy-4-(octyloxy)benzophenone are highly effective UV absorbers used in a variety of polymers including polyethylene (PE), polyvinyl chloride (PVC), and polypropylene (PP). sarex.com

Benzotriazoles : These compounds are known for their excellent stability and low volatility, making them suitable for high-performance plastics. bdmaee.net

Triazines : For instance, 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol is a high-performance UV absorber used in engineering thermoplastics. greenchemicals.eu

The fundamental mechanism involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then rapidly and harmlessly dissipated through vibrational relaxation (heat), preventing the formation of free radicals that would otherwise initiate polymer degradation. bdmaee.netgreenchemicals.eu

Table 1: Examples of UV Absorbers Derived from this compound Precursors| UV Absorber Class | Specific Compound Example | Typical Polymer Applications | Primary UV Absorption Range |

|---|---|---|---|

| Benzophenones | 2-Hydroxy-4-(octyloxy)benzophenone | PE, PVC, PP, PC, Polyesters | UVB, UVA |

| Benzotriazoles | 2-(2H-benzotriazol-2-yl)-5-(octyloxy)phenol | Polycarbonates, Acrylics, Polyesters | UVB, UVA |

| Triazines | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol greenchemicals.eu | PET, PBT, Engineering Plastics greenchemicals.eu | UVB, UVA |

In cosmetic and pharmaceutical formulations, particularly sunscreens, UV filters are the active ingredients that protect the skin from the damaging effects of solar radiation. googleapis.com There is a significant demand for organic UV filters that are not only effective but also highly soluble in the oil phases commonly used in cosmetic products. googleapis.com

Role in Liquid Crystalline Systems

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. mdpi.com Molecules that can form these phases are known as mesogens. This compound is a fundamental building block in the synthesis of calamitic (rod-shaped) liquid crystals, where its rigid phenolic core and flexible octyl tail contribute to the formation of ordered, yet fluid, molecular arrangements. cymitquimica.com

The ability of a molecule to exhibit liquid crystalline behavior (mesomorphism) is highly dependent on its structure. The combination of a rigid aromatic core (the phenyl ring) and a flexible alkyl chain (the octyloxy group) in derivatives of this compound gives rise to the anisotropic intermolecular forces necessary for mesophase formation. scholarsresearchlibrary.com

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. mdpi.com Homologous series of compounds, such as those based on 4-alkoxyphenols, are often synthesized to study how the length of the alkyl chain influences these transitions. As the chain length increases, the types of mesophases (e.g., nematic, smectic) and the temperatures at which they appear can change systematically. scholarsresearchlibrary.com Studies on such series often reveal an "odd-even effect," where transition temperatures alternate between compounds with odd and even numbers of carbon atoms in the alkyl chain. scholarsresearchlibrary.comderpharmachemica.comnih.gov This effect is related to changes in molecular packing and conformational freedom of the alkyl chain. nih.gov For example, in a homologous series of 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates, the octyloxy derivative was found to be enantiotropically smectogenic and nematogenic. scholarsresearchlibrary.com

Table 2: Phase Transition Temperatures for a Homologous Series of 4'-Octyloxy-4-biphenylcarbonitrile (8OCB)Data for a representative liquid crystal containing the octyloxy moiety, demonstrating multiple mesophases. ossila.com

| Transition | Abbreviation | Temperature (°C) |

|---|---|---|

| Crystalline to Smectic A | TCrA | 52.86 |

| Smectic A to Nematic | TAN | 66.65 |

| Nematic to Isotropic | TNI | 79.10 |

The unique ability of liquid crystals to have their molecular orientation controlled by external electric fields is the basis for modern liquid crystal display (LCD) technology. Derivatives of this compound are crucial components in the synthesis of liquid crystal materials used in these optoelectronic applications. cymitquimica.comchemscene.com

For instance, 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) is a well-known liquid crystal that exhibits both nematic and smectic A phases. ossila.com Such materials are used in LCDs, where the application of a voltage across the LC layer alters the orientation of the molecules, thereby modulating the passage of polarized light to create an image. The specific properties of the liquid crystal, such as its phase transition temperatures, dielectric anisotropy, and viscosity, are critical for the performance of the display. Furthermore, liquid crystals derived from this compound are being explored for other advanced applications, such as their use as a templating agent to improve the crystallization and phase separation in the active layer of organic solar cells, leading to enhanced power conversion efficiency. ossila.com

Surfactant and Emulsifier Applications in Formulation Science

A surfactant is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This compound possesses an amphiphilic structure, meaning it has both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The long, oily octyl chain constitutes the hydrophobic tail, while the polar phenolic hydroxyl group acts as the hydrophilic head.

This dual character allows this compound and its derivatives to function as surfactants and emulsifiers. cymitquimica.com When added to a mixture of immiscible liquids, such as oil and water, the surfactant molecules align themselves at the interface. The hydrophobic tails dissolve in the oil phase, and the hydrophilic heads orient towards the water phase. This arrangement stabilizes the emulsion by preventing the oil droplets from coalescing.

A closely related and widely used class of nonionic surfactants are the octylphenol (B599344) ethoxylates. These are produced by reacting octylphenol with ethylene oxide. The resulting molecules have a hydrophobic octylphenol portion and a hydrophilic poly(ethylene oxide) chain. They are effective emulsifiers, detergents, and wetting agents used in a vast range of industrial cleaners, paints, and agricultural formulations. The utility of these compounds further underscores the value of the 4-octylphenol (B30498) moiety in surfactant science.

Development of Novel Dyes and Photoinitiators for Polymer Science

While direct application of this compound as a dye or photoinitiator is not extensively documented, its derivatives are of significant interest. The phenolic group serves as a convenient starting point for the synthesis of more complex molecules with desired photophysical properties.

For instance, this compound can be a crucial precursor in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). The general synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species, such as a phenol (B47542). psiberg.comjbiochemtech.comnih.gov In this context, this compound can act as the coupling component. The long octyloxy chain can enhance the solubility of the resulting dye in organic solvents and polymer matrices, a desirable property for applications in coatings and plastics. The specific color of the dye can be tuned by the choice of the diazonium salt. psiberg.com

The synthesis of an azo dye using a phenol derivative typically follows these steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then reacted with an activated aromatic compound, such as this compound, in an electrophilic aromatic substitution reaction to form the azo-linked molecule. nih.gov

In the realm of polymer science, derivatives of this compound could potentially be developed into photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. The phenolic moiety can be functionalized to incorporate moieties that are known to be photolytically active.

Research into Drug Delivery Systems and Nanocarriers

The application of this compound in drug delivery is closely linked to its nature as a building block for liquid crystals. nih.gov Lyotropic liquid crystals, which form ordered structures in the presence of a solvent, are extensively studied for their potential in creating sophisticated drug delivery vehicles. nih.govijpsonline.commdpi.comresearchgate.netnih.gov These systems can encapsulate both hydrophilic and hydrophobic drug molecules and offer controlled release profiles.

Liquid crystalline phases, such as cubic and hexagonal phases, formed by amphiphilic molecules, can act as nanocarriers for drugs. mdpi.comresearchgate.net Derivatives of this compound, with their amphiphilic character, can be designed to self-assemble into these ordered structures, forming nanoparticles like cubosomes and hexosomes. These nanostructures provide a large interfacial area for drug loading and can protect the encapsulated drug from degradation. mdpi.com

The general principle of using liquid crystals for drug delivery involves:

Encapsulation: The drug is incorporated into the lipid or aqueous domains of the liquid crystalline structure.

Controlled Release: The ordered structure of the liquid crystal matrix provides a tortuous path for drug diffusion, leading to sustained release.

Biocompatibility: Many lipids that form liquid crystals are biocompatible and biodegradable, making them suitable for in vivo applications. nih.gov

Interaction with Lipid Membranes for Delivery Enhancement

The interaction of phenolic compounds with lipid bilayers is a critical aspect of their biological activity and their potential use in drug delivery. The long octyloxy chain of this compound is expected to play a significant role in its interaction with cell membranes. This hydrophobic tail can facilitate the insertion of the molecule into the lipid bilayer, potentially altering membrane properties such as fluidity and permeability.

Studies on similar amphiphilic molecules have shown that their incorporation into lipid membranes can:

Increase membrane fluidity: The presence of foreign molecules can disrupt the ordered packing of lipid acyl chains.

Enhance drug permeation: By altering membrane structure, these molecules can facilitate the passage of co-administered drugs across the cell membrane.

Influence nanoparticle uptake: The surface modification of nanocarriers with molecules that interact favorably with lipid membranes can enhance their cellular uptake. The presence of cholesterol in membranes, which modulates fluidity, can hinder the passive uptake of nanoparticles. nih.gov

The interaction is governed by a balance of hydrophobic interactions between the octyloxy chain and the lipid tails, and potential hydrogen bonding between the phenolic hydroxyl group and the polar head groups of the lipids.

Functional Dopants for Organic Photovoltaic Devices

In the field of organic photovoltaics (OPVs), doping of the active layer or charge transport layers is a common strategy to improve device performance. researchgate.netaps.orgosti.govarxiv.org Dopants can increase charge carrier density, enhance conductivity, and reduce charge recombination, leading to higher power conversion efficiencies.

While there is no direct evidence of this compound being used as a primary dopant, its derivatives, particularly those that form liquid crystals, have shown potential. For example, a related compound, 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), a nematic/smectic A liquid crystal, has been used as an additive in the active layer of OPVs. In a P3HT:PCBM blend, the liquid crystalline molecules of 8OCB act as a template to improve the crystallization of the donor polymer (P3HT) and promote phase separation, which is crucial for efficient charge generation and transport.

The introduction of dopants in organic solar cells can have the following effects:

Increased carrier concentration: p-type dopants can increase the concentration of holes in the donor material, while n-type dopants increase the electron concentration in the acceptor material.

Improved charge transport: Higher carrier concentrations generally lead to improved conductivity of the charge transport layers.

Enhanced charge extraction: Doping can modify the energy levels at the interfaces between the active layer and the electrodes, facilitating more efficient extraction of charge carriers.

Derivatives of this compound could be designed to act as p-type dopants by incorporating electron-donating functionalities. The octyloxy group itself is an electron-donating group, which could contribute to the p-doping effect.

Advanced Materials for Sensor Technologies (e.g., Fluorescent Sensors)

The phenolic structure of this compound makes it a suitable starting material for the synthesis of fluorescent sensors. The hydroxyl group can be readily modified to attach a fluorophore and a recognition unit for a specific analyte. Fluorescent chemosensors operate by changing their fluorescence properties (e.g., intensity, wavelength) upon binding to a target molecule or ion. nih.gov

The design of a fluorescent sensor based on a phenolic compound often involves:

Fluorophore: A molecule that emits light upon excitation.

Receptor: A part of the molecule that selectively binds to the target analyte.

Linker: A chemical bridge connecting the fluorophore and the receptor.

The binding of the analyte to the receptor triggers a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. The octyloxy chain in derivatives of this compound could be advantageous for creating sensors that are soluble in non-polar environments or can be incorporated into membranes or thin films for sensing applications. For example, a phenolic Mannich base has been shown to act as a selective "turn-on" fluorescent chemosensor for Al³⁺ and a "turn-off" sensor for Cu²⁺. nih.gov

| Compound Name |

| This compound |

| 4'-Octyloxy-4-biphenylcarbonitrile |

| Poly(3-hexylthiophene) |

| Phenyl-C61-butyric acid methyl ester |

| Sodium Nitrite |

| Aluminum ion |

| Copper(II) ion |

Interactive Data Table: Potential Applications of this compound Derivatives

| Application Area | Potential Role of this compound Derivative | Key Structural Feature | Desired Property Enhancement |

| Novel Dyes | Precursor for Azo Dyes | Phenolic hydroxyl group for coupling | Enhanced solubility in polymers |

| Photoinitiators | Backbone for photolabile molecules | Functionalizable aromatic ring | Tailored light absorption |

| Drug Delivery | Component of liquid crystalline nanocarriers | Amphiphilic nature | Controlled drug release |

| Organic Photovoltaics | Additive for active layer morphology control | Liquid crystalline properties | Improved charge separation and transport |

| Fluorescent Sensors | Scaffold for chemosensor synthesis | Modifiable hydroxyl group | Selective analyte detection |

Computational Chemistry and Theoretical Investigations of 4 Octyloxy Phenol

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. While specific, in-depth computational research focused solely on 4-(Octyloxy)phenol is not extensively documented in publicly available literature, the principles of DFT allow for a theoretical understanding of its characteristics. Such studies on analogous phenolic compounds provide a framework for the expected findings for this compound.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The molecule consists of a rigid phenolic ring and a flexible octyloxy chain. The geometry of the phenyl ring and the phenol (B47542) group are well-established. The primary conformational flexibility arises from the rotations around the single bonds within the octyloxy chain. Theoretical calculations would explore the potential energy surface of these rotations to identify the most stable conformers. It is expected that the extended, all-trans conformation of the octyloxy chain would be one of the low-energy structures, minimizing steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-O (ether) bond length | ~ 1.37 Å |

| O-C-C (ether) bond angle | ~ 109.5° |

| C-O-H (phenol) bond angle | ~ 109° |

| C-C (aromatic) bond length | ~ 1.40 Å |

| C-H (aromatic) bond length | ~ 1.08 Å |

| C-C (alkyl) bond length | ~ 1.54 Å |

| C-H (alkyl) bond length | ~ 1.09 Å |

Note: These are illustrative values based on general principles of organic molecules and would be precisely determined through DFT calculations.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key aspects of its electronic nature can be understood through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the aromatic pi system. The LUMO is anticipated to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the phenolic oxygen atom due to the presence of lone pairs, indicating a site for electrophilic attack. The phenolic hydrogen would exhibit a positive potential (blue), making it susceptible to nucleophilic attack or deprotonation. The octyloxy chain would have a relatively neutral potential.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value/Description (Illustrative) |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Dipole Moment | ~ 2.0 D |

Note: These are illustrative values and would be quantified by specific DFT calculations.

Reactivity and Reaction Mechanism Predictions

Based on the electronic structure, the reactivity of this compound can be predicted. The phenolic hydroxyl group is the most reactive site, capable of undergoing reactions such as deprotonation, etherification, and esterification. The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the hydroxyl and octyloxy groups influencing the position of substitution. Computational studies can model the reaction pathways and transition states for these reactions, providing insights into their feasibility and kinetics.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. This can be correlated with experimentally obtained spectra to confirm the structure and assign specific vibrational bands to the corresponding functional groups. Key predicted vibrational frequencies would include the O-H stretch of the phenol, C-O stretches of the ether and phenol, and various C-H and C-C vibrations of the aromatic ring and alkyl chain.

Table 3: Predicted Major Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

|---|---|

| O-H stretch (phenol) | ~ 3600 |

| C-H stretch (aromatic) | ~ 3100-3000 |

| C-H stretch (alkyl) | ~ 2950-2850 |

| C-C stretch (aromatic) | ~ 1600-1450 |

| C-O stretch (ether/phenol) | ~ 1250-1000 |

Note: These are illustrative values. Precise frequencies are obtained from DFT calculations and may be scaled to better match experimental data.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction tools are used to estimate the pharmacokinetic properties of a molecule, which is crucial in fields like drug discovery and toxicology.

Pharmacokinetic Modeling and Bioavailability Assessments

Pharmacokinetic models for this compound can be generated using various computational tools that predict its absorption, distribution, metabolism, and excretion.

Absorption: Due to its significant lipophilicity, conferred by the octyloxy chain, this compound is predicted to be well-absorbed through passive diffusion across biological membranes. Its predicted high logP value is a key indicator of this.

Distribution: The compound is expected to distribute into fatty tissues and have a high volume of distribution.

Metabolism: The primary sites of metabolism are predicted to be the phenol group (e.g., through glucuronidation or sulfation) and the octyloxy chain (e.g., through hydroxylation and subsequent oxidation).

Excretion: The metabolites of this compound are expected to be more water-soluble and excreted primarily through urine.

Bioavailability: The oral bioavailability of this compound is predicted to be moderate to high, assuming good absorption and that it does not undergo extensive first-pass metabolism.

A study on the related compound 2,6-dinitro-4-(octyloxy)phenol suggested that the ether bond could lead to metabolic instability. This suggests that ether cleavage could also be a potential metabolic pathway for this compound.

Table 4: Predicted ADMET Properties for this compound (Illustrative)

| ADMET Property | Predicted Value/Characteristic (Illustrative) |

|---|---|

| LogP (octanol-water partition coefficient) | ~ 5.1 |

| Water Solubility | Low |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Likely to cross |

| Primary Metabolism Sites | Phenolic OH, alkyl chain |

Note: These values are illustrative and would be generated by specific ADMET prediction software.

Prediction of Metabolic Pathways and Stability

Computational models are instrumental in predicting the metabolic fate of xenobiotics like this compound. These in silico tools simulate metabolic reactions and predict the stability of the compound in biological systems, offering insights that can guide further toxicological and environmental studies.

The metabolic stability of a compound is a critical factor in determining its potential for bioaccumulation and toxicity. For this compound, computational models can predict its susceptibility to various metabolic transformations. Studies on similar phenolic compounds suggest that metabolism can occur through several pathways. wustl.edu For instance, the octyloxy side chain is a potential site for O-dealkylation, a common metabolic reaction. ntu.edu.sg Additionally, the phenolic ring can undergo hydroxylation or conjugation reactions.

Research on 2,6-dinitro-4-(octyloxy)phenol, a structurally related compound, indicated rapid plasma clearance and low tissue accumulation in mice, suggesting metabolic instability. This instability was attributed to the hydrolysis of the ether bond. While this compound lacks the nitro groups, the ether linkage remains a likely point of metabolic attack. Computational tools like the EAWAG-BBD Pathway Prediction System can simulate the degradation of phenolic compounds, providing hypothetical pathways that include side-chain degradation and ring cleavage. researchgate.net

Furthermore, the development of predictive models for metabolic stability, such as the random forest model PredMS, allows for the classification of compounds as stable or unstable in human liver microsomes. nih.gov These models utilize large datasets of known metabolic stabilities to train algorithms that can then predict the behavior of new compounds like this compound. nih.gov Such predictions are valuable in the early stages of risk assessment. nih.gov

The following table summarizes potential metabolic reactions for this compound based on computational predictions and studies of related compounds.

| Metabolic Reaction | Predicted Outcome | Supporting Evidence/Rationale |

|---|---|---|

| O-Dealkylation | Cleavage of the ether bond to form 4-hydroxyphenol and octanol. | A common metabolic pathway for alkoxy-substituted aromatic compounds. ntu.edu.sg |

| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the phenolic ring. | A typical Phase I metabolic reaction for phenolic compounds. wustl.edu |

| Glucuronidation | Conjugation of the phenolic hydroxyl group with glucuronic acid. | A major Phase II detoxification pathway for phenols. |

| Sulfation | Conjugation of the phenolic hydroxyl group with a sulfonate group. | An alternative Phase II detoxification pathway for phenols. |

It is important to note that these are predicted pathways, and their in vivo relevance would require experimental validation.

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the nonlinear optical (NLO) properties of organic molecules. analis.com.myresearchgate.netjcsp.org.pk These properties are crucial for applications in optoelectronics and photonics. researchgate.netscirp.org For this compound, theoretical calculations can elucidate its potential as an NLO material.

The NLO response of a molecule is related to its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. analis.com.myjcsp.org.pk In this compound, the hydroxyl group (-OH) acts as an electron donor, and the octyloxy group (-OC8H17) also possesses electron-donating character, while the phenyl ring serves as the π-bridge.

DFT calculations can be used to determine key parameters that govern NLO activity, such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). analis.com.myjcsp.org.pk The first hyperpolarizability is a measure of the second-order NLO response. Chalcone (B49325) derivatives, which also feature donor-acceptor systems, have been shown to exhibit excellent NLO properties. analis.com.my

Theoretical studies on similar phenolic compounds and other organic molecules provide a framework for understanding the potential NLO properties of this compound. tandfonline.comresearchgate.net For instance, the introduction of substituents can significantly impact the NLO response. semanticscholar.org The octyloxy group, being a relatively long alkyl chain, can influence the molecule's solubility and crystal packing, which are also important for bulk NLO effects.

The following table presents a hypothetical comparison of calculated NLO properties for this compound and a reference compound, p-nitroaniline, which is a well-known NLO material. jcsp.org.pk These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

| Property | This compound (Hypothetical) | p-Nitroaniline (Reference) |

|---|---|---|

| Dipole Moment (μ) | Moderate | High |

| Linear Polarizability (α) | High | Moderate |

| First Hyperpolarizability (β) | Moderate | High |

The development of quantitative structure-property relationship (QSPR) models can further aid in predicting the NLO properties of a range of compounds based on their molecular descriptors. utm.my

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or in the solid state, and can elucidate the nature of its intermolecular interactions. rsc.org

In the context of materials science, MD simulations can be used to predict how this compound might disperse within a polymer matrix. By calculating parameters like solubility parameters and radial distribution functions, it is possible to assess the compatibility and clustering tendency of the molecule within the polymer.

The intermolecular interactions of this compound are expected to be dominated by hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions due to the long octyl chain and the phenyl ring. MD simulations can quantify the strength and dynamics of these interactions. For instance, in a study of a related liquid crystal, intermolecular hydrogen bonding was found to play a significant role in the formation of mesogenic molecular structures. researchgate.net

The following table outlines the primary intermolecular interactions that would be investigated for this compound using MD simulations.

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | Between the hydroxyl group of one molecule and the oxygen atom of another. | Influences crystal packing, melting point, and solubility. |

| π-π Stacking | Between the aromatic rings of adjacent molecules. | Contributes to the stability of aggregates and crystal structures. |

| Van der Waals Forces | Dispersion forces arising from the octyl chains and phenyl rings. | Important for overall cohesion and interaction with nonpolar environments. |

The results of MD simulations can be correlated with experimental data, such as that obtained from differential scanning calorimetry, to validate the computational model.

Development of Predictive Models for Biological Activity and Environmental Fate

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to forecast the biological activity and environmental fate of chemicals based on their molecular structure. oecd.orgresearchgate.net These models are integral to modern chemical risk assessment as they can help prioritize substances for further testing and reduce reliance on animal experiments. oecd.org

For this compound, QSAR models can be developed to predict a range of biological activities, including its potential for skin sensitization or other toxicological endpoints. nih.govnih.gov These models are built by establishing a statistical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity. nih.gov The resulting model can then be used to predict the activity of untested compounds like this compound.

The environmental fate of this compound, including its persistence, bioaccumulation, and toxicity (PBT), can also be assessed using predictive models. Tools like EPISUITE (Estimation Program Interface Suite) can estimate physicochemical properties such as the octanol-water partition coefficient (log P), which is a key parameter for assessing bioaccumulation potential. europa.eu The environmental degradation of phenolic compounds can be predicted using pathway prediction systems, which simulate microbial degradation pathways. researchgate.netnih.gov

The following table provides examples of endpoints that can be predicted for this compound using various computational models.

| Endpoint | Model Type | Predicted Outcome (Illustrative) |

|---|---|---|

| Skin Sensitization | QSAR | Potential sensitizer |

| Aquatic Toxicity | QSAR | Moderate toxicity to aquatic organisms |

| Bioaccumulation | QSPR (log P) | High potential for bioaccumulation |

| Biodegradation | Pathway Prediction | Slow to moderate biodegradation |

These predictive models are valuable for screening-level assessments and can help to identify potential hazards that may require further investigation. oecd.orgeuropa.eu

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr In the context of this compound, molecular docking can be used to investigate its potential interactions with biological macromolecules, such as proteins and enzymes. researchgate.netresearchgate.net This can provide insights into its potential mechanisms of action and biological activity.

For example, if this compound is suspected of having endocrine-disrupting effects, molecular docking could be used to model its binding to estrogen or other nuclear receptors. The docking results would provide a binding affinity score and a visual representation of the interactions between the ligand (this compound) and the protein's active site. nih.gov

The process of molecular docking involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. mdpi.com The results can help to identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

The following table illustrates the type of information that can be obtained from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity | A score representing the strength of the ligand-protein interaction. | -8.5 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's binding site. | The phenolic hydroxyl group forms a hydrogen bond with a specific amino acid residue. |

| Interacting Residues | The amino acids in the protein that are in close contact with the ligand. | Tyrosine, Leucine, Phenylalanine |

| Interaction Types | The nature of the forces stabilizing the complex (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonding, van der Waals forces, π-π stacking. |

Molecular docking studies can be a valuable first step in identifying potential biological targets for a compound and can help to guide the design of further experimental studies. academie-sciences.frresearchgate.net

Future Research Directions and Translational Perspectives for 4 Octyloxy Phenol

Emerging Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of 4-(octyloxy)phenol often involves Williamson ether synthesis, which utilizes 4-nitrophenol (B140041) or N-acetyl-4-aminophenol (paracetamol) followed by reduction or hydrolysis. beilstein-journals.org While effective, these methods can involve multiple steps and the use of potentially hazardous reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.